Momordin Ii (oleanolic Acid)

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of oleanolic acid involves several steps, starting from simple triterpenoid precursors. One common method includes the oxidation of β-amyrin, a naturally occurring triterpene, followed by various functional group modifications to yield oleanolic acid. The reaction conditions typically involve the use of oxidizing agents such as chromium trioxide or potassium permanganate, followed by acid or base-catalyzed reactions to introduce the desired functional groups .

Industrial Production Methods

Industrial production of oleanolic acid often involves extraction from plant sources rich in triterpenoid saponins. Techniques such as preparative high-performance liquid chromatography (HPLC) and column chromatography are employed to isolate and purify oleanolic acid from plant extracts. The use of advanced analytical techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) ensures the purity and structural elucidation of the compound .

Análisis De Reacciones Químicas

Types of Reactions

Oleanolic acid undergoes various chemical reactions, including:

Oxidation: Oleanolic acid can be oxidized to yield derivatives with different functional groups, such as ketones and aldehydes.

Reduction: Reduction reactions can convert oleanolic acid into its corresponding alcohols.

Substitution: Substitution reactions can introduce different substituents at specific positions on the oleanolic acid molecule

Common Reagents and Conditions

Oxidizing Agents: Chromium trioxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Acid or base catalysts for substitution reactions

Major Products Formed

The major products formed from these reactions include various oleanolic acid derivatives with modified functional groups, which can exhibit different biological activities .

Aplicaciones Científicas De Investigación

Chemical Properties and Sources

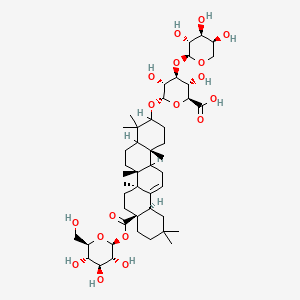

Momordin II is a triterpenoid saponin primarily extracted from plants in the genus Momordica, such as bitter melon (Momordica charantia). It exhibits a complex structure characterized by a glucopyranoside moiety, which contributes to its biological activities. The molecular formula of oleanolic acid is C₃₃H₅₄O₃, and it has been shown to possess multiple therapeutic effects.

Hepatoprotective Effects

Oleanolic acid has been widely studied for its hepatoprotective properties. Research indicates that it can mitigate liver damage induced by toxic substances such as carbon tetrachloride (CCl₄). In a study involving male Sprague-Dawley rats, administration of oleanolic acid significantly reduced serum levels of liver enzymes (ALT, AST) and improved antioxidant enzyme activities, suggesting that it enhances the hepatic antioxidant defense system .

Anti-Inflammatory Properties

Oleanolic acid exhibits strong anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. It has been shown to suppress cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response. In vitro studies demonstrated that oleanolic acid effectively reduced inflammation markers in various cell types .

Anti-Cancer Potential

The anti-cancer properties of oleanolic acid have been documented in several studies. It has been found to induce apoptosis in cancer cells through multiple signaling pathways, including the inhibition of Akt/mTOR/S6K and ERK1/2 pathways. Additionally, oleanolic acid enhances the expression of microRNA-122, a known tumor suppressor . Its ability to inhibit cell proliferation was confirmed in human bladder cancer cells treated with specific concentrations of oleanolic acid .

Anti-Diabetic Activity

Oleanolic acid has shown promise as an anti-diabetic agent by improving insulin sensitivity and glucose metabolism. In studies involving insulin-resistant HepG2 cells, treatment with oleanolic acid increased the expression of insulin receptor substrate 1 (IRS-1) and glucose transporter 4 (GLUT-4), which are critical for glucose uptake and metabolism . Furthermore, it does not exhibit the adipogenic effects commonly associated with other anti-diabetic medications .

Comparative Data Table

The following table summarizes key findings related to the pharmacological applications of Momordin II (oleanolic acid):

Case Studies

- Hepatoprotective Study : In an experimental model using CCl₄-induced liver damage in rats, administration of oleanolic acid resulted in significantly lower serum transaminase levels compared to untreated controls, indicating its protective effect against hepatotoxicity .

- Anti-Cancer Research : A study on lung cancer cells treated with oleanolic acid showed a marked decrease in cell viability and increased apoptosis rates compared to untreated controls. The mechanism involved modulation of key signaling pathways crucial for cancer cell survival .

- Diabetes Management : Clinical trials have demonstrated that oleanolic acid supplementation led to improved glycemic control in diabetic models without causing weight gain, highlighting its potential as a safer alternative to conventional therapies .

Mecanismo De Acción

Oleanolic acid exerts its effects through various molecular targets and pathways. It is known to inhibit cyclin-dependent kinases, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, it modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes. The hepatoprotective effects are attributed to its ability to enhance antioxidant defenses and reduce oxidative stress .

Comparación Con Compuestos Similares

Similar Compounds

Momordin I: Another triterpenoid saponin with similar biological activities.

Momordin Ic: Exhibits similar inhibitory effects on elevated ethanol levels.

Elatosides: Oleanane-type triterpene saponins with comparable biofunctional effects .

Uniqueness

Oleanolic acid stands out due to its broad spectrum of biological activities and its potential for therapeutic applications. Its ability to modulate multiple molecular targets and pathways makes it a versatile compound for research and development in various fields .

Actividad Biológica

Momordin II, commonly known as oleanolic acid, is a pentacyclic triterpenoid found in various plants, particularly in the olive tree (Olea europaea), and has garnered attention for its diverse biological activities. This article explores the biological activity of oleanolic acid, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Sources

Oleanolic acid is a naturally occurring compound that can be isolated from several plant sources. Its structure consists of a pentacyclic triterpenoid framework, which is responsible for its various biological activities. Key sources include:

- Olea europaea (Olive)

- Syzygium spp.

- Phytolacca americana (American pokeweed)

Biological Activities

Oleanolic acid exhibits a wide range of biological activities, which are summarized below:

The mechanisms through which oleanolic acid exerts its biological effects are multifaceted:

- Anti-inflammatory Effects : Oleanolic acid reduces the production of inflammatory mediators by inhibiting signaling pathways associated with inflammation, such as NF-κB and MAPK pathways .

- Antioxidant Activity : It enhances the expression of antioxidant enzymes like superoxide dismutase (SOD) and catalase, thereby mitigating oxidative stress in cells .

- Anticancer Mechanisms : Oleanolic acid induces apoptosis through the activation of caspases and modulation of cell cycle regulators. It has been shown to cause cell cycle arrest at various phases depending on the cancer type .

Case Studies

- Hepatoprotective Effects : In a study involving rats treated with CCl4 to induce liver damage, administration of oleanolic acid significantly reduced serum levels of liver enzymes, indicating protection against hepatotoxicity. The compound helped maintain antioxidant enzyme activities in the liver .

- Cancer Cell Studies : Research demonstrated that oleanolic acid induced apoptosis in HepG2 liver cancer cells via ROS-mediated pathways. It also caused cell cycle arrest in prostate cancer cells at the G0/G1 phase, suggesting its potential as an anticancer agent .

- In Vitro Anti-inflammatory Study : Oleanolic acid was tested on LPS-stimulated RAW 264.7 macrophages, showing significant inhibition of PGE2 production and cytokine release, further supporting its anti-inflammatory properties .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[(6aR,6bS,8aS,12aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,5-dihydroxy-4-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H74O18/c1-42(2)14-16-47(41(59)65-39-32(54)30(52)29(51)24(19-48)61-39)17-15-45(6)21(22(47)18-42)8-9-26-44(5)12-11-27(43(3,4)25(44)10-13-46(26,45)7)62-40-34(56)35(33(55)36(64-40)37(57)58)63-38-31(53)28(50)23(49)20-60-38/h8,22-36,38-40,48-56H,9-20H2,1-7H3,(H,57,58)/t22-,23+,24-,25?,26?,27?,28+,29-,30+,31-,32-,33+,34-,35+,36+,38+,39+,40+,44+,45-,46-,47+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAJBCZHVQXVBMJ-WFASKJANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(CO7)O)O)O)O)C)C)C2C1)C)C(=O)OC8C(C(C(C(O8)CO)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O[C@H]8[C@@H]([C@H]([C@H](CO8)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H74O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

927.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95851-41-5 | |

| Record name | Momordin II (Oleanolic Acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095851415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.